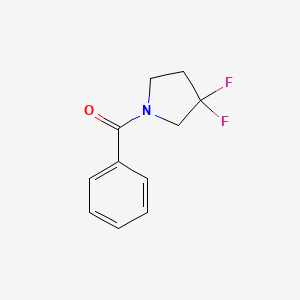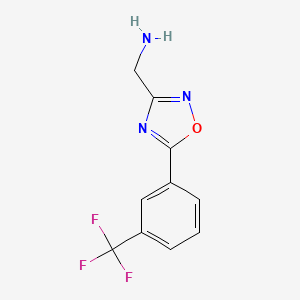
(5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, the reaction between 3-(trifluoromethyl)benzohydrazide and a suitable nitrile oxide can yield the desired oxadiazole ring.
Introduction of the Methanamine Group: The oxadiazole intermediate can then be reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while substitution could introduce various functional groups in place of the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its trifluoromethyl group is particularly useful in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine
Medicinally, compounds containing the trifluoromethyl group are known for their potential as therapeutic agents. This compound may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation. It may also find applications in the production of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with different positioning of the oxadiazole ring.
(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methanamine: Contains a 1,3,4-oxadiazole ring instead of a 1,2,4-oxadiazole ring.
(5-(3-(Trifluoromethyl)phenyl)-1,2,4-triazol-3-yl)methanamine: Features a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of (5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring provides a versatile scaffold for further functionalization.
This compound’s unique structure and properties make it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials, drugs, and chemical processes.
Propriétés
Formule moléculaire |
C10H8F3N3O |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2 |
Clé InChI |
KLPCNEPXRJKVHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



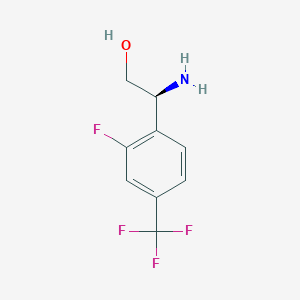
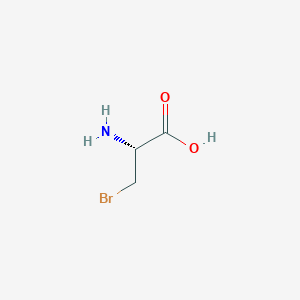
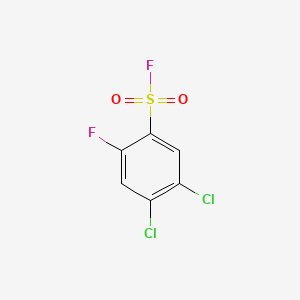
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)

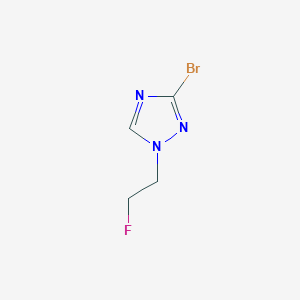
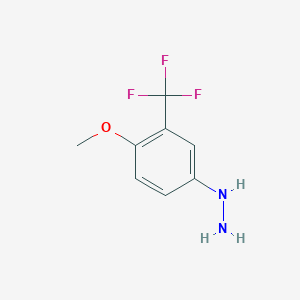
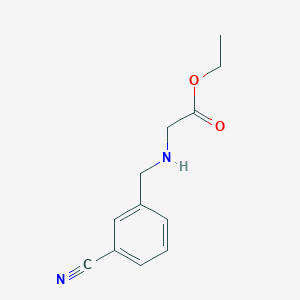

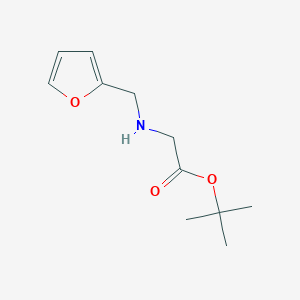

![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
